N-(3-(1H-imidazol-1-yl)propyl)-2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole ring and linked via an ether-oxygen bridge to an acetamide backbone. These compounds are often studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase) or antitumor activity .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c23-14(17-5-1-8-21-10-7-16-12-21)11-24-15-4-3-13(19-20-15)22-9-2-6-18-22/h2-4,6-7,9-10,12H,1,5,8,11H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGMFJLCLRQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining imidazole and pyrazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to significant biochemical changes:
-
Anticancer Activity :
- Compounds with imidazole and pyrazole derivatives have shown promising anticancer properties. For instance, imidazole derivatives have been reported to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies have indicated that similar compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Compound | Activity | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 6 | Tubulin polymerization inhibitor | 80–200 | HCT-15, HT29, HeLa |
| Compound 7 | Anticancer | 100–200 | HeLa, HCT-15 |
| N-(3-(1H-imidazol-1-yl)propyl)-2-cyano | Antimicrobial | - | Various |
Note : The IC50 values indicate the concentration required to inhibit 50% of the target activity.
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
N-[3-(1H-imidazol-1-yl)propyl] Acetamide Derivatives
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8)
- Structure : Substituted benzamide with a nitro group at the para position.
- Key Differences : Lacks the pyridazine-pyrazole ether linkage present in the target compound.
- Activity : Demonstrated moderate carbonic anhydrase (CA) inhibition (IC₅₀ ~120 nM) due to the electron-withdrawing nitro group enhancing binding affinity .
N-[3-(1H-Imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide Structure: Pyrazole ring with methyl and nitro substituents.
Pyridazine-Based Analogues
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Structure: Pyrimidine-pyridazine hybrid with an indazole substituent. Key Differences: Incorporates a pyrimidine ring instead of pyridazine, altering electronic properties. Activity: Exhibited potent kinase inhibition (IC₅₀ <50 nM) due to the indazole group’s planar geometry .
Pyrazole-Imidazole Hybrids
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 28)
- Structure : Benzimidazole-pyrazole hybrid.
- Key Differences : Replaces pyridazine with benzimidazole, increasing rigidity and π-π interactions.
- Activity : Moderate antitumor activity (GI₅₀ ~10 µM) in vitro, attributed to DNA intercalation .
Comparative Data Table
Key Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in Compound 8) enhance enzyme inhibition by polarizing the amide bond .
- Pyridazine’s electron-deficient nature may improve binding to redox-active metalloenzymes compared to pyrimidine or benzimidazole cores .
Bioactivity Trends :
- Imidazole-propyl side chains universally improve solubility and target engagement across analogs.
- Pyrazole substituents (e.g., methyl, nitro) modulate lipophilicity, impacting cellular uptake .
Synthetic Challenges :
- The pyridazine-pyrazole ether linkage in the target compound may require specialized coupling reagents (e.g., EDCI/HOBt) for efficient synthesis .
Preparation Methods
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure comprises three distinct heterocycles:
- A pyridazine ring substituted at the 3-position with an ether-linked acetamide group.
- A pyrazole ring attached at the pyridazine’s 6-position.
- An imidazole ring connected via a propyl chain to the acetamide nitrogen.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{17}\text{N}7\text{O}2 $$ |
| Molecular Weight | 327.34 g/mol |
| CAS Number | 1428380-32-8 |
The absence of reported melting or boiling points suggests challenges in purification or limited industrial-scale synthesis.
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
Retrosynthetic dissection identifies two primary fragments:
- Pyridazine-pyrazole ether core : 6-(1H-Pyrazol-1-yl)pyridazin-3-ol.
- Imidazole-propylacetamide side chain : N-(3-(1H-Imidazol-1-yl)propyl)acetamide.
Coupling these fragments via an ether bond and functional group interconversions forms the basis of synthetic routes.
Synthesis of the Pyridazine-Pyrazole Ether Core
Pyridazine Hydroxylation and Substitution
The 6-position of pyridazine is activated for nucleophilic aromatic substitution. A reported method involves:
- Diazotization and Reduction : Treatment of 3-aminopyridazine with nitrous acid ($$ \text{HNO}2 $$) forms a diazonium salt, which is reduced using $$ \text{SnCl}2 $$ to yield 3-hydroxypyridazine.
- Pyrazole Introduction : Reacting 3-hydroxypyridazine with 1H-pyrazole in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) and a copper catalyst facilitates Ullmann-type coupling to form the ether linkage.
Key Conditions :
Preparation of the Imidazole-Propylacetamide Side Chain
Propylimidazole Synthesis
- Alkylation of Imidazole : Reacting imidazole with 1-bromo-3-chloropropane in $$ \text{THF} $$ using $$ \text{NaH} $$ as a base yields 3-(3-chloropropyl)-1H-imidazole.
- Amine Formation : Treatment with aqueous ammonia replaces the chloride with an amine group, producing 3-(1H-imidazol-1-yl)propan-1-amine.
Acetamide Formation
Coupling the amine with acetic acid derivatives:
- Acid Chloride Route : Reacting 3-(1H-imidazol-1-yl)propan-1-amine with acetyl chloride in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.
- Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate acetic acid for amide bond formation.
Optimization Note : Excess amine (1.2–1.5 eq) and low temperatures (0–5°C) minimize side reactions.
Final Coupling: Ether and Acetamide Integration
Mitsunobu Reaction
The hydroxyl group on the pyridazine-pyrazole core reacts with the acetamide’s alcohol precursor under Mitsunobu conditions:
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).
- Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
- Yield : ~50–65% (extrapolated from similar etherifications).
Nucleophilic Displacement
Alternative approach using a bromoacetamide intermediate:
- Bromide Preparation : Treat N-(3-(1H-imidazol-1-yl)propyl)acetamide with $$ \text{PBr}_3 $$ to form the corresponding bromoacetamide.
- Etherification : React with 6-(1H-pyrazol-1-yl)pyridazin-3-ol in the presence of $$ \text{K}2\text{CO}3 $$ in DMF at 80°C.
Challenges :
- Competing elimination reactions necessitate careful temperature control.
- Purification requires column chromatography due to polar by-products.
Process Optimization and Scalability
Solvent and Reagent Selection
Analytical and Characterization Data
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ : Key signals include:
- Imidazole protons: δ 7.6–7.8 ppm (singlet).
- Pyridazine H-4: δ 8.2 ppm (doublet).
- Acetamide methyl: δ 2.1 ppm (singlet).
- LC-MS : Molecular ion peak at $$ m/z = 328.1 \, [\text{M+H}]^+ $$.
Purity Assessment
- HPLC : >95% purity achieved via recrystallization from methanol/water mixtures.
- TGA : Decomposition onset at ~200°C, indicating thermal stability suitable for storage.
Industrial-Scale Considerations
Cost-Effective Intermediates
- In-House Synthesis : Producing 3-(1H-imidazol-1-yl)propan-1-amine reduces reliance on external suppliers.
- Catalyst Recycling : Copper catalysts from Ullmann reactions are recovered via filtration and reused, lowering costs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-(1H-imidazol-1-yl)propyl)-2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and 1,3-dipolar cycloaddition. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water mixtures) is used to form triazole or pyrazole linkages, as seen in analogous acetamide derivatives . Key steps include coupling imidazole-propylamine intermediates with pyridazine-oxyacetamide precursors under controlled conditions.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- NMR : Analyze and NMR spectra in DMSO-d6 to identify characteristic peaks, such as imidazole protons (~7.2–8.4 ppm), pyridazine aromatic protons (~7.5–8.6 ppm), and acetamide carbonyl carbons (~165–170 ppm) .
- IR : Confirm the presence of amide C=O (~1670–1680 cm) and aromatic C=C (~1580–1600 cm) stretches .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak ([M+H]) with a mass error <5 ppm .
Q. What purification methods are effective for isolating this compound?
Recrystallization in ethanol or ethyl acetate is commonly used to remove unreacted intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) may be required for complex mixtures, especially when synthesizing regioisomers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 enables precise determination of bond angles, torsion angles, and stereochemistry. For example, SHELXL refines hydrogen bonding networks involving the imidazole and pyrazole moieties, critical for validating the spatial arrangement .
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for sterically hindered intermediates .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
- Catalyst tuning : Adjusting copper catalyst loadings (e.g., 5–10 mol% Cu(OAc)₂) improves regioselectivity in cycloadditions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like cytochrome P450 or kinases. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues, and π-π stacking of pyridazine/imidazole rings with aromatic pockets .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) .
- Oxidative stability : Test reactivity with hydrogen peroxide (1–3% v/v) to simulate metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
